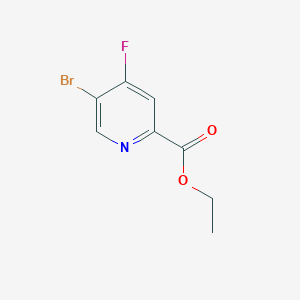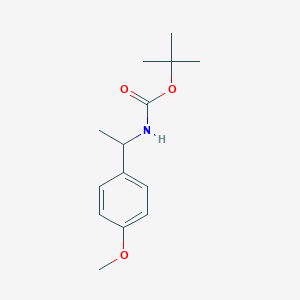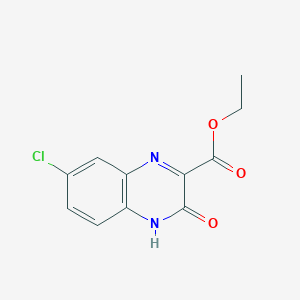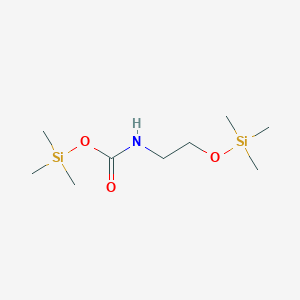
Trimethylsilyl (2-((trimethylsilyl)oxy)ethyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethylsilyl (2-((trimethylsilyl)oxy)ethyl)carbamate is a chemical compound characterized by the presence of trimethylsilyl groups. These groups are known for their chemical inertness and large molecular volume, making them useful in various applications. The compound consists of a carbamate functional group bonded to a 2-((trimethylsilyl)oxy)ethyl moiety, which is further bonded to another trimethylsilyl group. This structure imparts unique properties to the compound, making it valuable in synthetic chemistry and other scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethylsilyl (2-((trimethylsilyl)oxy)ethyl)carbamate typically involves the reaction of 2-(trimethylsilyl)ethanol with a suitable carbamoyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. A common synthetic route is as follows:
Starting Materials: 2-(trimethylsilyl)ethanol and carbamoyl chloride.
Reaction Conditions: The reaction is performed in an inert atmosphere, such as nitrogen or argon, to avoid moisture. A base, such as triethylamine, is often used to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 2-(trimethylsilyl)ethanol is added to a solution of carbamoyl chloride in an anhydrous solvent, such as dichloromethane. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Large-Scale Reactors: Utilizing large reactors equipped with inert gas purging systems to maintain anhydrous conditions.
Continuous Stirring: Ensuring thorough mixing of reactants to achieve high yields.
Purification: The crude product is purified using techniques such as distillation or recrystallization to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
Trimethylsilyl (2-((trimethylsilyl)oxy)ethyl)carbamate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous acids to yield the corresponding alcohol and carbamic acid.
Substitution: It can participate in nucleophilic substitution reactions where the trimethylsilyl group is replaced by other nucleophiles.
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Common Reagents and Conditions
Hydrolysis: Water or dilute acids (e.g., hydrochloric acid) are used.
Substitution: Nucleophiles such as halides, alkoxides, or amines can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.
Major Products
Hydrolysis: Produces 2-(trimethylsilyl)ethanol and carbamic acid.
Substitution: Yields substituted carbamates depending on the nucleophile used.
Oxidation: Forms oxidized derivatives of the original compound.
科学研究应用
Trimethylsilyl (2-((trimethylsilyl)oxy)ethyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols and amines during multi-step organic synthesis.
Biology: Employed in the modification of biomolecules to enhance their stability and solubility.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to protect sensitive functional groups.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
作用机制
The mechanism of action of Trimethylsilyl (2-((trimethylsilyl)oxy)ethyl)carbamate involves the stabilization of reactive intermediates through the electron-donating effects of the trimethylsilyl groups. These groups protect sensitive functional groups from unwanted reactions, allowing for selective transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reactants.
相似化合物的比较
Similar Compounds
Trimethylsilyl Chloride: Used for introducing trimethylsilyl groups into molecules.
Trimethylsilyl Ethyl Carbamate: Similar structure but lacks the additional trimethylsilyl group.
Trimethylsilyl Ethanol: A precursor in the synthesis of various trimethylsilyl-protected compounds.
Uniqueness
Trimethylsilyl (2-((trimethylsilyl)oxy)ethyl)carbamate is unique due to the presence of two trimethylsilyl groups, which provide enhanced stability and protection to the molecule. This dual protection makes it particularly valuable in complex synthetic routes where multiple functional groups need to be protected simultaneously.
属性
CAS 编号 |
62305-44-6 |
|---|---|
分子式 |
C9H23NO3Si2 |
分子量 |
249.45 g/mol |
IUPAC 名称 |
trimethylsilyl N-(2-trimethylsilyloxyethyl)carbamate |
InChI |
InChI=1S/C9H23NO3Si2/c1-14(2,3)12-8-7-10-9(11)13-15(4,5)6/h7-8H2,1-6H3,(H,10,11) |
InChI 键 |
PUIANQBXKUYVSF-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)OCCNC(=O)O[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


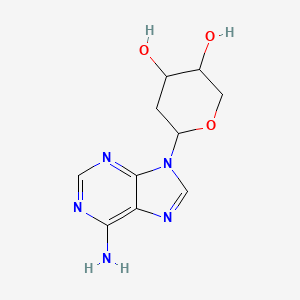
![Ethyl 2-amino-5-chlorothieno[3,2-b]pyridine-3-carboxylate](/img/structure/B11862087.png)
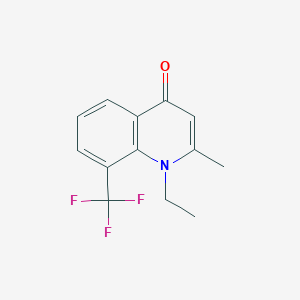
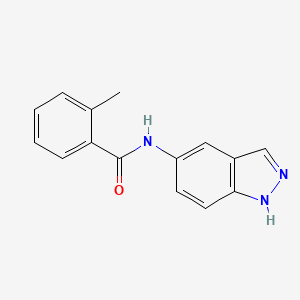

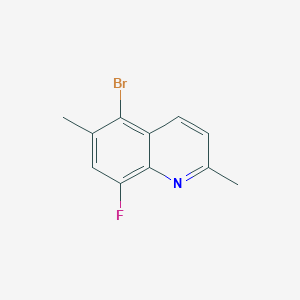
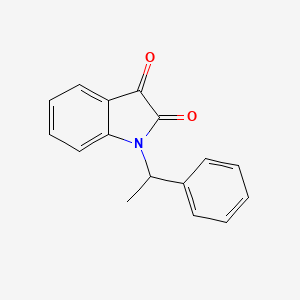

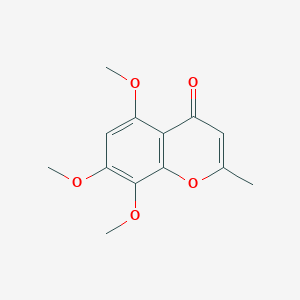

![4-Cyclohexyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B11862127.png)
